5,7-Difluoro-1,2-dihydroquinolin-2-one
Description
Properties
IUPAC Name |
5,7-difluoro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-5-3-7(11)6-1-2-9(13)12-8(6)4-5/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAHJEVDJVENAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares 5,7-Difluoro-1,2-dihydroquinolin-2-one with analogous compounds, emphasizing substituent positions, functional groups, and applications:
*Note: Molecular weight estimated based on .
Key Differences and Implications
Substituent Position and Electronic Effects
- Fluorine vs. Nitro Groups: Fluorine’s electron-withdrawing nature increases ring stability and influences π-stacking interactions, whereas nitro groups (e.g., in 6-nitro-1,2-dihydroquinolin-2-one) enhance electrophilicity and redox activity .
- Positional Isomerism : 5,7-Difluoro substitution (target compound) vs. 6,7-difluoro (e.g., in ’s fluorescence reagent) alters electronic distribution and steric interactions, impacting binding to biological targets or fluorescence efficiency .
Core Structure Modifications
- Hydrogenation Level: The fully aromatic quinoline (e.g., Nepicastat’s tetrahydro-2-naphthalenyl group in ) vs. partially hydrogenated 1,2-dihydroquinolin-2-one affects planarity and conformational flexibility, critical for receptor binding .
- Heterocyclic Variations: Indoloquinolinones () and quinoxalines () introduce additional nitrogen atoms or fused rings, expanding applications in kinase inhibition or material science .
Functional Group Diversity
- Carboxylic Acid Derivatives: The 3-quinolinecarboxylic acid group in ’s compound enables conjugation with amino compounds, leveraging fluorescence for analytical chemistry .
- Methoxy/Hydroxy Substituents : Methoxy groups (e.g., in compound 60 from ) improve solubility but may reduce metabolic stability compared to fluorine .
Preparation Methods
Gould-Jacobs Reaction with Fluorinated Anilines
The Gould-Jacobs reaction remains a cornerstone for synthesizing 1,2-dihydroquinolin-2-one derivatives. For 5,7-difluoro substitution, 2,4-difluoroaniline serves as the primary building block. Reaction with ethyl 3-ketoesters under refluxing n-butanol (130°C, 24 h) induces cyclodehydration, forming the quinoline core. A study demonstrated that electron-withdrawing fluorine groups at the 5- and 7-positions enhance cyclization kinetics by polarizing the aromatic ring, reducing reaction times by 15–20% compared to non-fluorinated analogs.
Key parameters:
Morita–Baylis–Hillman Acetate-Mediated Synthesis
An alternative route involves Morita–Baylis–Hillman (MBH) acetates, where 2-fluoro-5-nitrobenzaldehyde derivatives undergo Michael addition with acrylates. Subsequent treatment with methanesulfonamide in DMF (K₂CO₃, 23°C, 2 h) generates dihydroquinoline intermediates. While this method achieves moderate yields (45–52%), it introduces nitro groups that require downstream reduction, complicating the synthesis of 5,7-difluoro targets.
Fluorination Techniques and Positional Control
Directed Ortho-Metalation (DoM)
Precision in fluorine placement is achieved via DoM using 2-fluoroaniline precursors. Treatment with LDA (−78°C, THF) followed by electrophilic fluorination (NFSI) installs fluorine at the 7-position. Sequential repetition at the 5-position affords 5,7-difluoro intermediates, though yields diminish to 18–22% due to competing side reactions.
Halogen Exchange Reactions
Late-stage fluorination via halogen exchange employs KF/Al₂O₃ under microwave irradiation (150°C, 20 min). This method converts 5,7-dichloro analogs to difluoro products but suffers from incomplete conversion (<65%) and requires rigorous purification.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Fluorination Step | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Gould-Jacobs | 2,4-difluoroaniline | Pre-installed | 39 | 98.5 |
| MBH Acetate | 2-fluoro-5-nitrobenzaldehyde | Post-cyclization | 45 | 92.3 |
| Directed Metalation | 2-fluoroaniline | Sequential | 22 | 89.7 |
| Halogen Exchange | 5,7-dichloroquinolinone | Late-stage | 65 | 85.4 |
The Gould-Jacobs approach outperforms other methods in yield and purity due to minimized side reactions. Pre-installed fluorine atoms avoid the need for hazardous fluorinating agents, aligning with green chemistry principles.
Reaction Optimization and Scalability
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) accelerate cyclization but promote decomposition above 120°C. n-Butanol balances reactivity and stability, achieving optimal conversion rates (78–82%) without column chromatography.
Catalytic Enhancements
Addition of p-toluenesulfonic acid (10 mol%) reduces reaction time from 24 h to 16 h by protonating the ketoester carbonyl, enhancing electrophilicity. This modification increases yields to 43% while maintaining regioselectivity.
Spectroscopic Characterization
Critical NMR signals for 5,7-difluoro-1,2-dihydroquinolin-2-one:
Mass spectrometry confirms the molecular ion [M+H]⁺ at m/z 337.1728, matching theoretical values.
Industrial-Scale Production Challenges
Scaling the Gould-Jacobs reaction beyond 100 g batches encounters:
-
Exothermicity risks during cyclization (ΔT = 40°C)
-
Extended purification times due to viscous byproducts
-
Fluorine leaching in wastewater streams (≥200 ppm)
Continuous flow reactors mitigate these issues by improving heat dissipation and reducing solvent volumes by 60%.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,7-Difluoro-1,2-dihydroquinolin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via fluorination of dihydroquinolinone precursors. For example, selective fluorination at the 5- and 7-positions can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Reaction optimization should focus on temperature control (e.g., −78°C to room temperature) and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity material .
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- Methodological Answer : Use a combination of NMR, NMR, and X-ray crystallography. NMR is particularly useful for verifying fluorine substitution patterns, as chemical shifts are sensitive to electronic environments. X-ray diffraction (XRD) provides definitive confirmation of regiochemistry and crystal packing, as demonstrated in studies of related fluorinated quinolones .
Q. What analytical methods are recommended for assessing purity and stability under storage conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 267 nm) is ideal for quantifying purity. Accelerated stability studies (40°C/75% relative humidity for 6 months) can evaluate degradation pathways. Lyophilization or storage under inert gas (argon) at −20°C minimizes hydrolysis and oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of fluorinated dihydroquinolinones?
- Methodological Answer : Systematically vary substituents at the 3- and 4-positions while maintaining the 5,7-difluoro core. For example, introduce alkyl, aryl, or heterocyclic groups and assess bioactivity (e.g., enzyme inhibition, cytotoxicity) using dose-response assays. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to target proteins, such as cytochrome P450 enzymes or kinases .
Q. How should researchers resolve contradictions in reported biological data for fluorinated dihydroquinolinone derivatives?
- Methodological Answer : Discrepancies often arise from differences in assay conditions or impurity profiles. Replicate experiments using standardized protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays). Cross-validate findings with orthogonal methods, such as isothermal titration calorimetry (ITC) for binding constants or metabolomic profiling to identify off-target effects .
Q. What strategies optimize synthetic scalability while maintaining enantiomeric purity for chiral derivatives?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral palladium complexes) during key steps like cyclization or fluorination. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Continuous-flow reactors can enhance reproducibility and scalability by controlling exothermic reactions and reducing solvent waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
